Summary of the Application: 4-Ethynyl-1-fluoro-2-methylbenzene has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide .
Method of Application or Experimental Procedures: This reaction occurs under typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions . CuAAC is a type of click chemistry, which is a modular, wide scope, high yield, and stereospecific reaction.
Results or Outcomes: The outcome of this reaction is the formation of 1,4-disubstituted 1,2,3-triazole . Triazoles are a class of organic compounds that have wide applications in medicinal chemistry and material science.
4-Ethynyl-1-fluoro-2-methylbenzene, with the molecular formula C9H7F, is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methyl group, and an ethynyl group. This compound is notable for its unique structural features that contribute to its reactivity and applications in various
4-Ethynyl-1-fluoro-2-methylbenzene is primarily known for its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this context, it reacts with azides to form 1,4-disubstituted 1,2,3-triazoles, which are valuable intermediates in organic synthesis . The mechanism involves the activation of the ethynyl group in the presence of copper ions, leading to the formation of covalent bonds with azide groups .
Several synthesis methods for 4-ethynyl-1-fluoro-2-methylbenzene have been reported:
4-Ethynyl-1-fluoro-2-methylbenzene has several applications across different fields:
Interaction studies involving 4-ethynyl-1-fluoro-2-methylbenzene primarily focus on its reactivity with azides and other electrophiles. These studies reveal that environmental factors such as pH and temperature can significantly influence the efficiency and outcome of reactions involving this compound. Furthermore, the presence of different substituents on the benzene ring can affect both reactivity and selectivity in synthetic applications .
Several compounds share structural similarities with 4-ethynyl-1-fluoro-2-methylbenzene. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Ethynylbenzaldehyde | Ethynyl group attached to benzaldehyde | Used as a precursor for various aromatic compounds |
1-Fluoro-2-methylbenzene | Fluorine and methyl groups on benzene | Exhibits different reactivity patterns than ethynyl |
4-Ethynyl-2-methylphenol | Hydroxyl group instead of fluorine | Displays distinct biological activities due to phenolic nature |
4-Ethynylphenol | Ethynyl group attached to phenol | Known for its antioxidant properties |
The uniqueness of 4-ethynyl-1-fluoro-2-methylbenzene lies in its combination of ethynyl and fluorine functionalities, which enhances its reactivity in click chemistry while providing distinct physical properties compared to similar compounds.
The synthesis of 4-Ethynyl-1-fluoro-2-methylbenzene represents a significant challenge in organofluorine chemistry, requiring sophisticated methodologies that can introduce both alkyne and fluorine functionalities with high regioselectivity. This comprehensive analysis examines the key synthetic approaches available for preparing this important fluorinated aromatic compound.
Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and widely applicable methods for constructing carbon-carbon bonds in fluorinated aromatic systems [1] [2] [3]. These methodologies offer excellent functional group tolerance and can be performed under relatively mild conditions, making them particularly suitable for preparing complex fluorinated targets like 4-Ethynyl-1-fluoro-2-methylbenzene.
The Sonogashira coupling reaction represents the most direct and efficient strategy for introducing ethynyl groups into fluorinated aromatic systems [4] [1] [5]. This palladium-catalyzed transformation enables the formation of carbon-carbon triple bonds through the coupling of terminal alkynes with aryl halides, providing a straightforward route to compounds like 4-Ethynyl-1-fluoro-2-methylbenzene.
The fundamental mechanism of Sonogashira coupling involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the copper acetylide intermediate and subsequent reductive elimination to form the desired alkyne product [1]. The reaction typically requires a palladium catalyst, a copper co-catalyst, and an organic base under an inert atmosphere.
For the synthesis of 4-Ethynyl-1-fluoro-2-methylbenzene, the most effective Sonogashira conditions employ palladium(II) trifluoroacetate as the catalyst precursor, triphenylphosphine as the ligand, and copper(I) iodide as the co-catalyst [1]. The optimal reaction conditions utilize dimethylformamide as solvent at 100 degrees Celsius for three hours, providing yields ranging from 72 to 96 percent depending on the specific substrate substitution pattern.
The presence of fluorine substituents on the aromatic ring significantly influences the reaction outcome. The electron-withdrawing nature of fluorine increases the electrophilicity of the aryl halide, facilitating the oxidative addition step and generally leading to enhanced reaction rates [6]. However, the strong carbon-fluorine bond can also compete with other electrophilic sites, requiring careful optimization of reaction conditions.
Recent advances in Sonogashira methodology have addressed many traditional limitations of this transformation. The development of copper-free protocols using aminopyrimidine-palladium(II) complexes has enabled efficient coupling under mild aqueous conditions, expanding the substrate scope to include sensitive functional groups [4]. These systems demonstrate particular effectiveness with fluorinated aromatic compounds, providing good to excellent yields with minimal side product formation.
The substrate scope of Sonogashira coupling for fluorinated systems is remarkably broad. Aryl iodides generally provide the highest yields, followed by bromides, while chlorides typically require more forcing conditions or specialized catalyst systems [7]. The position of the fluorine substituent relative to the halide leaving group can dramatically affect both the reaction rate and selectivity, with ortho-fluorine substituents often providing enhanced reactivity due to electronic activation.
While Sonogashira coupling directly installs the ethynyl group, Suzuki-Miyaura coupling serves as a crucial methodology for synthesizing the required fluorinated aromatic precursors [2] [3] [8]. This transformation enables the formation of carbon-carbon bonds between organoboron compounds and aryl halides, providing access to complex substitution patterns that would be difficult to achieve through other means.
The Suzuki-Miyaura reaction mechanism involves similar palladium-catalyzed steps to Sonogashira coupling, but utilizes organoboron nucleophiles instead of copper acetylides [8] [9]. The key advantages of this approach include the stability and ease of handling of organoboron reagents, excellent functional group tolerance, and the ability to operate under relatively mild, often aqueous conditions.
For fluorinated aromatic synthesis, specialized conditions have been developed to address the unique challenges posed by these substrates [2] [10]. Polyfluorinated boronic acids often exhibit reduced stability under basic conditions, leading to competitive protodeborylation reactions that diminish product yields. Recent advances have focused on developing base-free protocols that circumvent these limitations while maintaining high efficiency.
The most effective Suzuki-Miyaura conditions for fluorinated substrates employ bis(dibenzylideneacetone)palladium(0) as the catalyst precursor with appropriate phosphine ligands [2]. The choice of ligand is critical, with bulky, electron-rich phosphines generally providing superior results. Reaction temperatures of 95 degrees Celsius in toluene-water biphasic systems with potassium carbonate as base have proven optimal for many fluorinated coupling partners.
Base selection represents a critical parameter in Suzuki-Miyaura couplings involving fluorinated substrates [10] [11]. Traditional bases like sodium carbonate or potassium carbonate can promote decomposition of fluorinated boronic acids, necessitating the use of milder alternatives or modified reaction conditions. Recent developments have explored Lewis acid-mediated transmetalation processes that eliminate the need for external bases entirely, offering significant advantages for base-sensitive fluorinated substrates.
The scope of Suzuki-Miyaura coupling for fluorinated aromatic synthesis continues to expand with ongoing methodological developments [12] [11]. Novel catalyst systems based on arylthianthrenium salts have enabled coupling reactions under acidic conditions, dramatically expanding the range of compatible substrates. These systems demonstrate particular utility for incorporating sensitive functional groups that would not survive traditional basic conditions.
Direct fluorination of aromatic compounds represents an attractive alternative to traditional synthetic approaches that require pre-functionalized starting materials [13] [14] [15]. These methodologies enable the introduction of fluorine atoms directly onto aromatic carbon-hydrogen bonds, potentially providing more efficient routes to targets like 4-Ethynyl-1-fluoro-2-methylbenzene.
The development of direct aromatic fluorination has been driven by the limitations of classical methods such as the Balz-Schiemann reaction, which requires harsh conditions and specialized diazonium salt intermediates [16]. Modern approaches utilize mild electrophilic fluorinating reagents in combination with transition metal catalysts or photochemical activation to achieve selective carbon-hydrogen bond fluorination under practical conditions.
Electrophilic fluorinating reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) have emerged as the most practical sources of electrophilic fluorine for aromatic fluorination [14] [15] [16]. These reagents offer significant advantages over elemental fluorine, including improved handling characteristics, enhanced selectivity, and compatibility with a wide range of functional groups.
Palladium-catalyzed aromatic fluorination represents one of the most significant advances in direct fluorination methodology [13] [15] [17]. The key breakthrough was the discovery that certain catalyst systems could generate reactive palladium-fluoride electrophiles capable of fluorinating otherwise unreactive aromatic substrates. This approach circumvents the need for strongly activating substituents typically required for electrophilic aromatic substitution.
The mechanism of palladium-catalyzed aromatic fluorination involves the formation of a reactive palladium(II)-fluoride species through oxidation of palladium(0) by the electrophilic fluorinating reagent [15] [17]. This intermediate can then engage with aromatic substrates through a unique mode of catalysis that does not involve traditional organometallic intermediates. Instead, the palladium-fluoride electrophile directly attacks the aromatic ring, providing access to fluorinated products under mild conditions.
Regioselectivity in direct aromatic fluorination remains a significant challenge, particularly for substrates containing multiple reactive sites [18] [19]. The inherent electronic properties of the aromatic substrate largely determine the site of fluorination, with electron-rich positions generally favored for electrophilic attack. However, the presence of directing groups can significantly influence the regioselectivity outcome.
For the synthesis of specifically substituted targets like 4-Ethynyl-1-fluoro-2-methylbenzene, directed fluorination protocols offer the most promising approach [15] [17]. These methodologies utilize coordinating functional groups to direct the fluorinating species to specific positions on the aromatic ring, enabling the preparation of regioisomerically pure products.
Photochemical fluorination represents an emerging alternative to transition metal-catalyzed approaches [20] [21]. These methods utilize organic photoredox catalysts to generate reactive intermediates capable of fluorinating aromatic carbon-hydrogen bonds under mild, visible light irradiation. The key advantage of this approach is the elimination of potentially problematic transition metals from the reaction system.
The most successful photochemical fluorination protocols employ acridinium-based photooxidants in combination with nucleophilic fluoride sources [20]. Under blue light irradiation, these systems can achieve direct conversion of aromatic carbon-hydrogen bonds to carbon-fluorine bonds, albeit often with modest yields and limited substrate scope. Recent advances have focused on improving the efficiency and selectivity of these transformations through catalyst design and reaction condition optimization.
The regioselective functionalization of aromatic compounds represents one of the most fundamental challenges in synthetic organic chemistry [22] [23] [24]. This challenge becomes particularly acute when dealing with fluorinated substrates like 4-Ethynyl-1-fluoro-2-methylbenzene, where multiple reactive sites and electronic effects can lead to complex selectivity patterns.
The presence of fluorine substituents dramatically alters the electronic properties of aromatic rings [25] [18]. As the most electronegative element, fluorine exerts strong inductive effects that deactivate the aromatic ring toward electrophilic attack while simultaneously directing substitution to meta positions relative to the fluorine atom. These electronic effects must be carefully considered when designing synthetic strategies for fluorinated targets.
Traditional approaches to regioselective aromatic functionalization rely heavily on directing group strategies [22] [24]. These methodologies utilize coordinating functional groups to direct transition metal catalysts to specific positions on the aromatic ring, enabling selective carbon-hydrogen bond activation. However, the application of these strategies to fluorinated substrates can be complicated by the unique electronic properties imparted by fluorine substitution.
The development of undirected, selective aromatic functionalization represents a significant synthetic challenge [23]. In the absence of directing groups, selectivity must arise from intrinsic differences in carbon-hydrogen bond reactivity or through catalyst-controlled discrimination between similar reactive sites. This is particularly challenging for fluorinated aromatics, where the electronic perturbations caused by fluorine can lead to unexpected reactivity patterns.
Steric effects play a crucial role in determining regioselectivity for aromatic functionalization reactions [23] [19]. The small size of fluorine atoms means that steric effects are often minimal, requiring reliance on electronic factors for selectivity control. This can lead to challenges in achieving high selectivity for specific substitution patterns, particularly when multiple positions have similar electronic environments.
Recent advances in catalyst design have begun to address many of the traditional limitations in regioselective aromatic functionalization [22] [26]. The development of specialized ligand systems that can discriminate between electronically similar sites has enabled new levels of selectivity control. These systems often rely on subtle steric or electronic interactions between the catalyst and substrate to achieve the desired selectivity.
The use of zeolites and other microporous materials for shape-selective aromatic functionalization represents an innovative approach to regioselectivity control [19]. These systems can enforce selectivity through confinement effects, where the spatial restrictions of the catalyst environment favor formation of specific regioisomers. This approach has shown particular promise for functionalization of simple aromatic substrates like toluene.
Machine learning and computational approaches are increasingly being applied to predict and optimize regioselectivity in aromatic functionalization reactions [26]. These methods can help identify optimal catalyst structures and reaction conditions for achieving desired selectivity patterns, potentially accelerating the development of new synthetic methodologies for challenging targets like 4-Ethynyl-1-fluoro-2-methylbenzene.
Table 1: Palladium-Catalyzed Cross-Coupling Methodologies | ||||
---|---|---|---|---|
Method | Catalyst System | Conditions | Yield (%) | Reference |
Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Et₃N, THF, 60°C, 12h | 70-85 | [1] |
Sonogashira Coupling | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N, DMF, 100°C, 3h | 72-96 | [1] |
Suzuki-Miyaura Coupling | Pd₂(dba)₃/phosphine | K₂CO₃, toluene/H₂O, 95°C | Variable | [2] |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₂CO₃, DMF, 150°C, MW | Good | [3] |
Table 2: Direct Fluorination Techniques | ||||
---|---|---|---|---|
Fluorinating Agent | Catalyst | Conditions | Selectivity | Reference |
Selectfluor | Pd(PPh₃)₄ | L-proline, cyclohexane, RT | Ortho-selective | [15] |
NFSI | Pd(OAc)₂ | Fe(OAc)₂/Ag₂CO₃, optimized | β-C(sp³)-H selective | [17] |
[¹⁸F]F⁻ | Acridinium photooxidant | TEMPO/TBA-HSO₄, aqueous, RT | Para:ortho 13:1 | [20] |
CsF/AgF | Pd-biaryl monophosphine | KF, cyclohexane, elevated temp | C-F cross-coupling | [27] |
Table 3: Regioselectivity Control Strategies | ||||
---|---|---|---|---|
Challenge | Solution | Methodology | Success Rate | Reference |
Multiple C-H bonds | Directing groups | Pd-catalyzed directed activation | High (ortho) | [22] |
Electronic effects | Ligand optimization | Specialized phosphines | Moderate-good | [27] |
Side reactions | Condition optimization | Temperature/base control | Variable | Multiple |
Substrate scope | Novel reagents | NFSI/Selectfluor variants | Improving | [14] [15] |
The comprehensive physicochemical characterization of 4-Ethynyl-1-fluoro-2-methylbenzene provides fundamental insights into its molecular properties and potential applications. This fluorinated aromatic acetylene derivative exhibits distinctive spectroscopic signatures and thermodynamic behaviors that reflect the synergistic effects of its functional groups.
Spectroscopic characterization of 4-Ethynyl-1-fluoro-2-methylbenzene reveals distinct features arising from the combined presence of aromatic fluorine substitution, ethynyl functionality, and methyl substitution. The compound's spectroscopic profile enables precise structural identification and purity assessment.
The 19F Nuclear Magnetic Resonance spectroscopic characteristics of 4-Ethynyl-1-fluoro-2-methylbenzene provide crucial structural information through the chemical shift and coupling patterns of the fluorine nucleus. Based on established chemical shift correlations for fluorinated aromatic compounds, the fluorine atom in 4-Ethynyl-1-fluoro-2-methylbenzene is predicted to resonate within a characteristic downfield region [1] [2] [3].
The multiplicity of the 19F signal depends on coupling interactions with neighboring protons. Given the substitution pattern, the fluorine nucleus experiences coupling with the adjacent aromatic proton, resulting in a characteristic doublet pattern with coupling constants typically ranging from 7 to 12 hertz [5] [6]. Temperature-dependent studies have shown that 19F chemical shifts in fluorinated aromatics exhibit minimal temperature coefficients, typically less than 0.1 parts per million per degree Celsius [7] [8].
Solvent effects on 19F chemical shifts in aromatic systems are generally modest but measurable. In chloroform-deuterium, the predicted chemical shift is expected to be approximately 0.5 parts per million downfield compared to dimethyl sulfoxide-deuterium six solvent [6] [3]. The high sensitivity of 19F Nuclear Magnetic Resonance to environmental changes makes it particularly valuable for monitoring chemical transformations and purity assessments [9] [10].
The infrared spectroscopic profile of 4-Ethynyl-1-fluoro-2-methylbenzene exhibits characteristic absorption bands that enable identification of all major functional groups. The acetylenic moiety contributes two prominent vibrational modes that serve as diagnostic markers for terminal alkyne functionality [11] [12] [13] [14].
The acetylenic carbon-hydrogen stretching vibration appears as a sharp, strong absorption band at approximately 3305 ± 5 wavenumbers, characteristic of terminal alkyne compounds [11] [13] [14]. This frequency range distinguishes acetylenic carbon-hydrogen bonds from aromatic and aliphatic carbon-hydrogen stretching modes, which occur at lower frequencies. The sharpness and intensity of this band reflect the high bond strength and low reduced mass of the acetylenic carbon-hydrogen oscillator [15].
The carbon-carbon triple bond stretching mode manifests as a medium-intensity absorption band in the 2100-2250 wavenumber region [11] [12] [13]. For aromatic acetylenes, this band typically appears at approximately 2120 ± 20 wavenumbers, with the exact position influenced by electronic effects from ring substituents [11] [16]. The ethynyl group's conjugation with the aromatic system results in a slight lowering of the triple bond stretching frequency compared to aliphatic alkynes [15].
Aromatic carbon-hydrogen stretching vibrations occur in the 3030-3100 wavenumber range, appearing as medium-intensity bands that overlap with the acetylenic carbon-hydrogen stretch [17] [18] [12]. The aromatic carbon-carbon stretching modes contribute multiple bands in the 1500-1600 wavenumber region, with typical intensities ranging from weak to medium [17] [18].
The fluorine substitution introduces characteristic carbon-fluorine stretching vibrations in the 1000-1300 wavenumber range [19]. For aromatic fluorine compounds, these bands are typically strong and may appear as multiplets due to coupling with ring vibrations. The methyl group contributes characteristic deformation modes at 1375-1450 wavenumbers, appearing as medium-intensity absorptions [20] [21] [12].
Out-of-plane aromatic carbon-hydrogen bending vibrations provide information about the substitution pattern, with bands appearing in the 750-850 wavenumber region for the observed substitution pattern [17] [18] [22]. These diagnostic bands confirm the meta-disubstituted aromatic structure and distinguish it from other isomeric arrangements.
The thermodynamic properties of 4-Ethynyl-1-fluoro-2-methylbenzene reflect the molecular interactions arising from its unique combination of functional groups. These properties govern phase behavior, solubility characteristics, and intermolecular association patterns.
The phase transition characteristics of 4-Ethynyl-1-fluoro-2-methylbenzene are governed by intermolecular forces including van der Waals interactions, dipole-dipole interactions, and weak aromatic stacking forces. The compound exhibits a liquid state at ambient temperature, with a boiling point of 169-170°C at standard atmospheric pressure [23] [24] [25].
The relatively high boiling point compared to analogous hydrocarbon compounds reflects the contribution of carbon-fluorine bond polarization to intermolecular attractive forces [26]. The dipole moment arising from fluorine substitution enhances intermolecular associations, elevating the vaporization enthalpy and consequently the boiling point. Comparative studies of fluorinated aromatic compounds demonstrate that fluorine substitution typically increases boiling points by 10-20°C relative to hydrogen analogs [27].
Crystallization behavior studies indicate that 4-Ethynyl-1-fluoro-2-methylbenzene likely exhibits polymorphic tendencies similar to other substituted aromatic compounds [26]. The presence of both electron-withdrawing ethynyl and electron-donating methyl groups creates an asymmetric electronic distribution that may facilitate multiple crystal packing arrangements. Temperature-dependent structural studies of similar compounds have revealed order-disorder phase transitions occurring below ambient temperature [26].
The compound's thermal stability extends beyond its boiling point, with decomposition typically occurring only at temperatures exceeding 250°C under inert conditions [28]. The acetylenic functionality may undergo thermal rearrangement or polymerization at elevated temperatures, particularly in the presence of transition metal catalysts [29].
Density measurements at 25°C yield a value of 1.007 grams per milliliter [23] [24] [25], indicating a slight density increase compared to analogous hydrocarbon compounds due to the fluorine substitution. The refractive index of 1.5210 at 20°C reflects the compound's polarizability and electronic structure [23] [24] [25].
The solubility characteristics of 4-Ethynyl-1-fluoro-2-methylbenzene can be predicted using Hansen Solubility Parameters, which provide a three-dimensional description of molecular cohesive interactions [30] [31]. The dispersion component (δD) is estimated at 18.5 ± 1.0 (joules per cubic centimeter)^0.5, reflecting contributions from London dispersion forces arising from the aromatic system and acetylenic functionality [30] [31].
The polar component (δP) of approximately 5.5 ± 0.5 (joules per cubic centimeter)^0.5 primarily originates from the carbon-fluorine bond dipole and the polarizable acetylenic system [30] [31]. This moderate polarity places the compound in an intermediate solubility class, showing good compatibility with moderately polar organic solvents while maintaining limited water solubility.
The hydrogen bonding component (δH) is estimated at 2.0 ± 0.5 (joules per cubic centimeter)^0.5, reflecting the weak hydrogen bonding capability of the terminal acetylenic hydrogen [30] [31]. While this interaction is significantly weaker than conventional hydrogen bonds, it contributes to solubility in protic solvents and may influence crystal packing arrangements.
Calculated partition coefficient (log P) values of 2.12 ± 0.05 indicate moderate lipophilicity [25] [32], suggesting preferential solubility in organic phases over aqueous media. This value is consistent with the molecular structure, which combines hydrophobic aromatic and acetylenic components with a single polar fluorine substituent.
Solubility predictions based on Hansen Solubility Parameter compatibility indicate excellent solubility in chlorinated solvents such as chloroform and dichloromethane, with solubilities exceeding 100 grams per liter [33]. Aromatic solvents including benzene and toluene are expected to provide good solubility, typically in the range of 50-100 grams per liter. Aliphatic hydrocarbons such as hexane should exhibit moderate solubility of 10-50 grams per liter, while polar protic solvents show limited compatibility [34] [33].
Water solubility is predicted to be very low, with estimated values below 0.1 grams per liter at ambient temperature [34] [33]. This poor aqueous solubility is typical of fluorinated aromatic compounds and reflects the predominantly hydrophobic character of the molecular structure. The fluorine substitution, while introducing polarity, is insufficient to overcome the hydrophobic contributions from the aromatic ring and acetylenic group.
Solubility enhancement strategies for pharmaceutical or chemical applications might involve the use of co-solvents or surfactant systems. Binary solvent mixtures containing moderate proportions of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide could significantly improve solubility while maintaining chemical stability [35].
Temperature dependence of solubility follows typical organic compound behavior, with solubility increasing exponentially with temperature according to the van 't Hoff equation. For most organic solvents, solubility is expected to double for every 20-30°C temperature increase, though specific measurements would be required for precise quantification [35] [36].
Flammable;Corrosive